molecular formula C9H8 B1208493 4-Ethynyltoluene CAS No. 766-97-2

4-Ethynyltoluene

Cat. No.: B1208493
CAS No.: 766-97-2
M. Wt: 116.16 g/mol
InChI Key: KSZVOXHGCKKOLL-UHFFFAOYSA-N
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Description

4-Ethynyltoluene, also known as 1-ethynyl-4-methylbenzene, is an organic compound with the molecular formula C9H8. It is a member of the toluenes family and is characterized by the presence of an ethynyl group attached to the para position of the toluene ring. This compound is a clear, pale yellow liquid with a boiling point of approximately 168-170°C and a density of 0.916 g/mL at 25°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynyltoluene can be synthesized through various methods. One common method involves the reaction of p-toluene ethynyl bromide with cesium carbonate in dimethyl sulfoxide. The reaction is carried out in a sealed tube reactor at 95°C for 15 hours. After the reaction is complete, the mixture is extracted with ether, and the crude product is purified by column chromatography using petroleum ether as the eluent. This method yields this compound as a colorless liquid with a high yield of 93% .

Industrial Production Methods: Industrial production of this compound typically involves the alkylation of toluene with ethylene in the presence of a Lewis acid catalyst, such as aluminum trichloride. This process results in the formation of ethyltoluenes, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyltoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition Reactions: Typically involve the use of metal catalysts and specific reaction conditions to facilitate the formation of complex cyclic structures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution Reactions: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Scientific Research Applications

4-Ethynyltoluene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-ethynyltoluene involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo cycloaddition reactions, forming complex cyclic structures that are useful in the synthesis of advanced materials.

Comparison with Similar Compounds

4-Ethynyltoluene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both the ethynyl and methyl groups, which provide distinct reactivity and properties compared to other similar compounds. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

1-ethynyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8/c1-3-9-6-4-8(2)5-7-9/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZVOXHGCKKOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34807-69-7
Record name Benzene, 1-ethynyl-4-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34807-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30227420
Record name Benzene, 1-ethynyl-4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-97-2
Record name 4-Methylphenylacetylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toluene, p-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethynyl-4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

34.7 g (0.184 mol) of 4-trimethylsilyl ethynyl toluene was dissolved in 500 ml of methanol in a 1 L round-bottomed flask equipped with a stirrer. 10 ml of 20% KOH in water was added to the resulting solution. The reaction mixture was then stirred at room temperature for 5 hours. After the reaction was completed, water were poured into the flask. The reaction mixture was then extracted with ethyl ether several times. The combined extract was washed with water several times, and then dried with anhydrous magnesium sulfate. The solvent was removed, to give 21 g (98% yield) of yellow liquid.
Name
4-trimethylsilyl ethynyl toluene
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-ethynyltoluene?

A1: this compound has the molecular formula C9H8 and a molecular weight of 116.16 g/mol.

Q2: How can this compound be spectroscopically characterized?

A2: this compound can be characterized using various spectroscopic methods, including: * Infrared (IR) spectroscopy: This technique can identify the characteristic stretching vibrations of the C≡C bond in the alkyne group and the C–H bonds in the aromatic and methyl groups. , * 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy: These techniques provide information about the number and types of hydrogen and carbon atoms present in the molecule, as well as their connectivity. , , ,

Q3: What types of reactions can this compound participate in as a substrate?

A3: this compound is a versatile building block in organic synthesis, commonly employed in various reactions, including:

  • Cycloaddition reactions: It can undergo [3+2] cycloaddition reactions with azides to form triazole rings, a reaction often catalyzed by copper or ruthenium complexes.
  • Addition reactions: The alkyne group can undergo additions with various reagents, including halides, pseudo-halides, and thiols.
  • Polymerization reactions: this compound can be polymerized to form polyacetylenes, often using transition metal catalysts like rhodium complexes. ,

Q4: Can this compound be used in metal-catalyzed reactions?

A5: Yes, this compound frequently acts as a substrate in metal-catalyzed reactions: * Rhodium-catalyzed polymerization: It forms polyacetylenes with specific cis-transoid configurations at room temperature. * Gold-catalyzed hydrohydrazination: It reacts with hydrazides to form hydrazones, demonstrating potential in synthesizing bioactive compounds. * Rhodium-catalyzed sulfur addition: It reacts with sulfur to yield thiiranes, useful intermediates in organic synthesis. * [2 + 2 + 1] cyclotrimerization reactions: When combined with rhodium complexes, it participates in forming rhodonocenium complexes.

Q5: Are there computational studies on this compound's reactivity?

A6: Yes, DFT studies have been conducted to elucidate reaction mechanisms involving this compound. For example, in gold-catalyzed hydrohydrazination, DFT calculations revealed the favored reaction pathway and the role of intermolecular interactions.

Q6: What is the role of intermolecular interactions in the crystal structure of this compound?

A7: The crystal structure of this compound exhibits weak C–H⋯π(benzene) interactions, influencing its solid-state packing. Interestingly, related para-substituted ethynylbenzene derivatives exhibit varied intermolecular interactions, including C–H⋯O hydrogen bonds and C–H⋯S interactions, highlighting the potential for crystal engineering based on subtle structural modifications.

Q7: What are the potential applications of this compound-based materials?

A8: this compound serves as a precursor to various materials:* Polyacetylenes: These polymers, synthesized using this compound, find applications in electronic and optical devices due to their conjugated structures. * Anti-reflective coatings: this compound is used in Plasma-Enhanced Chemical Vapor Deposition (PECVD) to create highly conformal anti-reflective coatings on substrates with nanoscale features, crucial in microelectronics and optics. * Dithiafulvene oligomers: These oligomers, synthesized through cycloaddition polymerization with this compound, exhibit interesting optoelectronic properties due to their extended π-conjugation.

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